2-(3,4-Difluorophenyl)acetaldehyde
Overview
Description
2-(3,4-Difluorophenyl)acetaldehyde is a chemical compound with the molecular formula C8H6F2O . It is a liquid at room temperature . The IUPAC name for this compound is (2,3-difluorophenyl)acetaldehyde .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . For example, one method involves the use of sodium borohydride and ethanol at 0-20°C . Another method involves the use of 2-iodoxybenzoic acid in acetonitrile at 80°C .Molecular Structure Analysis
The molecular structure of this compound consists of an acetaldehyde group attached to a 3,4-difluorophenyl group . The molecular weight of this compound is 156.13 g/mol .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a molecular weight of 156.13 g/mol . The IUPAC name for this compound is (2,3-difluorophenyl)acetaldehyde .Scientific Research Applications
Catalysis and Chemical Synthesis
Lewis Acid Catalysis
Research has shown that certain metal-organic frameworks (MOFs) demonstrate efficient catalysis in the acetalization of aldehydes, suggesting potential applications for compounds like 2-(3,4-Difluorophenyl)acetaldehyde in creating acetals, which are valuable in synthetic organic chemistry (Gándara et al., 2008).
Synthetic Applications
Platinum-catalyzed carboalkoxylation reactions involving o-alkynylphenyl acetals have been developed to produce disubstituted benzofurans, showcasing a method that could incorporate this compound for synthesizing benzofuran derivatives with potential applications in materials science and pharmaceuticals (Nakamura et al., 2005).
Acetal Protection
A variety of methods for protecting aldehydes as acetals have been explored, including environmentally friendly approaches and those enabling selective functionalization. These studies provide a foundation for utilizing this compound in green chemistry and synthetic methodologies (Chen et al., 2005), (Leonard et al., 2002).
Green Chemistry and Photocatalysis
Photocatalytic Oxidation
Studies on photocatalysis have demonstrated the complete oxidation of acetaldehyde to CO2 under light irradiation, indicating the potential of this compound in environmental applications for air purification and the removal of volatile organic compounds (Arai et al., 2008).
Acetalization under Basic Conditions
Innovative methodologies for the acetalization of carbonyl compounds have been developed to work under basic conditions, which could be applied to this compound for the formation of cyclic and acyclic acetals, showcasing its versatility in organic synthesis (Barbasiewicz & Mąkosza, 2006).
Properties
IUPAC Name |
2-(3,4-difluorophenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHWWIIMNHDKDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627450 | |
Record name | (3,4-Difluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109346-84-1 | |
Record name | 3,4-Difluorobenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109346-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-difluorophenyl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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